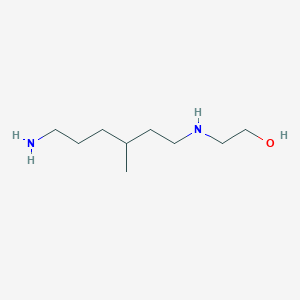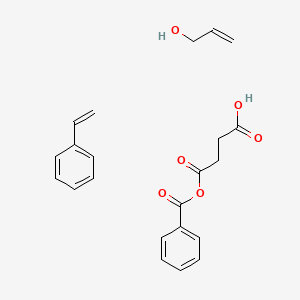
4-Benzoyloxy-4-oxobutanoic acid;prop-2-en-1-ol;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Styrene, allyl alcohol polymer, benzoate, succinate is a complex polymer that combines the properties of styrene, allyl alcohol, benzoate, and succinate. This polymer is known for its versatility and is used in various industrial applications due to its unique chemical properties. It is a hard, low molecular weight, thermoplastic material containing a high percentage of primary hydroxyls and aromatic hydrocarbons .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of styrene, allyl alcohol polymer, benzoate, succinate typically involves radical polymerization. This process starts with the initiation reaction, where radicals are formed using initiators like benzoyl peroxide. The radicals then induce the cleavage of the pi bond in styrene, resulting in a benzylic radical that propagates the polymerization . The polymerization process can be controlled to achieve the desired molecular weight and properties.
Industrial Production Methods
In industrial settings, the polymerization of styrene and allyl alcohol is carried out in pressurized reactors at high temperatures using initiators like di-t-butyl peroxide. The feed of the more reactive styrene monomer and the initiator are programmed gradually to ensure a uniform comonomer distribution in the copolymers .
Chemical Reactions Analysis
Types of Reactions
Styrene, allyl alcohol polymer, benzoate, succinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the polymer can be oxidized to form carbonyl compounds.
Reduction: The polymer can be reduced to form alcohols.
Substitution: The aromatic rings in the polymer can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alcohols, and substituted aromatic compounds. These products can be further utilized in various industrial applications.
Scientific Research Applications
Styrene, allyl alcohol polymer, benzoate, succinate has a wide range of scientific research applications:
Chemistry: Used as a resin modifier and crosslinking agent in coatings and inks.
Biology: Utilized in the development of biocompatible materials for medical applications.
Medicine: Employed in the formulation of drug delivery systems due to its biocompatibility and stability.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of styrene, allyl alcohol polymer, benzoate, succinate involves the formation of crosslinks with polymers containing carboxyl, anhydride, halide, and isocyanate functional groups. The primary hydroxyls in the polymer enable these crosslinking reactions, enhancing the adhesion, gloss, weatherability, water-resistance, chemical resistance, and hardness of the resulting materials .
Comparison with Similar Compounds
Similar Compounds
Styrene-allyl alcohol copolymer: Similar in structure but lacks the benzoate and succinate components.
Acrylic-allyl alcohol copolymer: Contains acrylic monomers instead of styrene.
Diallyl phthalate resins: Thermosetting resins used in similar applications.
Uniqueness
Styrene, allyl alcohol polymer, benzoate, succinate is unique due to its combination of styrene, allyl alcohol, benzoate, and succinate, which imparts superior hydrolytic stability, resistance to water, detergents, chemicals, and corrosion . This makes it particularly valuable in applications requiring high-performance materials.
Properties
CAS No. |
71010-67-8 |
|---|---|
Molecular Formula |
C22H24O6 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-benzoyloxy-4-oxobutanoic acid;prop-2-en-1-ol;styrene |
InChI |
InChI=1S/C11H10O5.C8H8.C3H6O/c12-9(13)6-7-10(14)16-11(15)8-4-2-1-3-5-8;1-2-8-6-4-3-5-7-8;1-2-3-4/h1-5H,6-7H2,(H,12,13);2-7H,1H2;2,4H,1,3H2 |
InChI Key |
LVHVRJJIOYMJCX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCO.C=CC1=CC=CC=C1.C1=CC=C(C=C1)C(=O)OC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


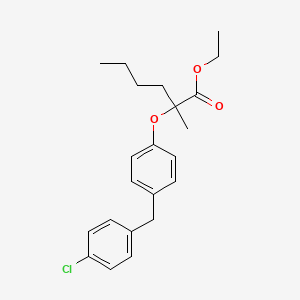
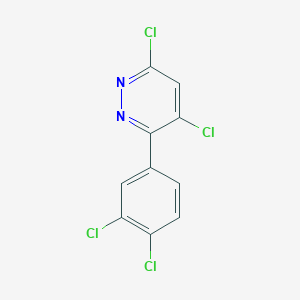
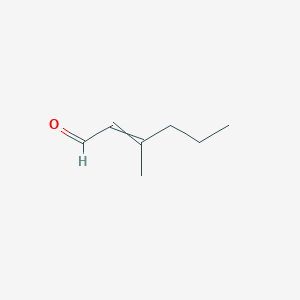
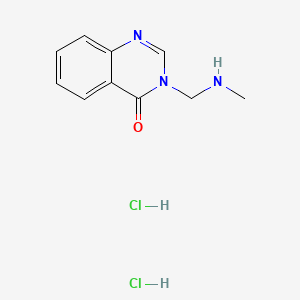
![Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy-](/img/structure/B13773589.png)

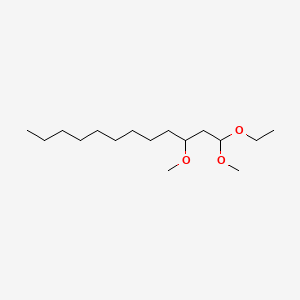
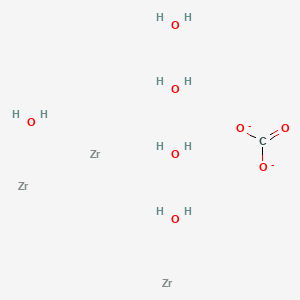
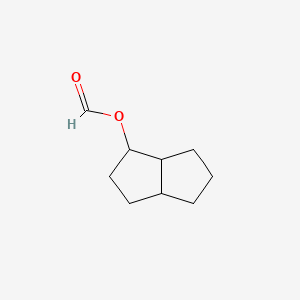
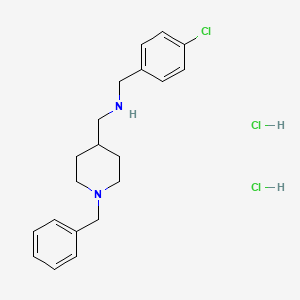
![Benzamide, N-[4-[[2-[4-[(butylsulfonyl)amino]phenoxy]-1-oxotetradecyl]amino]-5-chloro-2-hydroxyphenyl]-](/img/structure/B13773616.png)
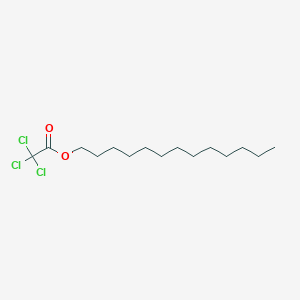
![[(3Z)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2H-pyran-5-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13773628.png)
